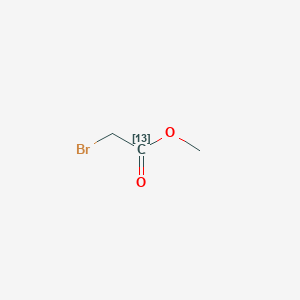

Acetic-1-13C-2-bromoacid Methyl Ester

Description

Acetic-1-13C-2-bromoacid methyl ester (methyl 2-bromoacetate-1-¹³C) is a stable isotopically labeled derivative of bromoacetic acid methyl ester. Its molecular formula is C₃H₅BrO₂, with a molecular weight of 169.98 g/mol (increased by 1 g/mol due to the ¹³C isotope at the carboxylic carbon). This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies, where the ¹³C label enables precise tracking of molecular pathways. The bromine atom at the α-position enhances its reactivity in alkylation and nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical research .

Properties

Molecular Formula |

C3H5BrO2 |

|---|---|

Molecular Weight |

153.97 g/mol |

IUPAC Name |

methyl 2-bromoacetate |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i3+1 |

InChI Key |

YDCHPLOFQATIDS-LBPDFUHNSA-N |

Isomeric SMILES |

CO[13C](=O)CBr |

Canonical SMILES |

COC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Selection of 13C-Labeled Precursors

The 13C label is introduced at the carboxylic carbon (C-1) early in the synthesis to minimize isotopic dilution. Commercial 13C-labeled acetic acid (CH3^13COOH) serves as the primary precursor. Alternative routes using 13C-enriched methanol or carbon monoxide are less viable due to mismatched labeling positions.

Chloroacetic Acid as an Intermediate

Chlorination of 13C-labeled acetic acid via the Hell–Volhard–Zelinskii reaction yields 2-chloroacetic acid-1-13C. This step employs phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under reflux, achieving >85% conversion. The resulting 2-chloroacetic acid-1-13C is pivotal for subsequent bromine substitution.

Bromination Methods for Alpha-Halogenation

Halogen Exchange with Potassium Bromide

The bromination of 2-chloroacetic acid-1-13C follows a nucleophilic substitution mechanism. As detailed in, combining chloroacetic acid with potassium bromide (KBr) and concentrated sulfuric acid (H2SO4) at 50–70°C facilitates Cl-to-Br exchange. The reaction proceeds via in situ generation of HBr, driven by the acidity of H2SO4:

Key parameters include:

-

Molar ratio : 1:1.3 (chloroacetic acid:KBr)

-

Temperature : 60°C (optimal for minimizing side reactions)

-

Reaction time : 4–6 hours

Yields exceed 90% when using tetrachloroethylene as an azeotropic solvent to remove water.

Direct Bromination of Acetic Acid

Direct alpha-bromination of acetic acid-1-13C is challenging due to poor regioselectivity. However, radical bromination using N-bromosuccinimide (NBS) and a photoinitiator (e.g., AIBN) in carbon tetrachloride (CCl4) achieves moderate yields (60–70%). This method is less favored due to competing di-bromination and isotopic scrambling risks.

Esterification Techniques

Acid-Catalyzed Esterification

The bromoacetic acid-1-13C is esterified with methanol using H2SO4 as a catalyst. Conditions adapted from include:

-

Molar ratio : 1:10 (acid:methanol)

-

Temperature : Reflux (65°C)

-

Duration : 6 hours

-

Yield : 88–92%

The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration:

Solvent-Free Esterification

Microwave-assisted esterification reduces reaction time to 30 minutes with comparable yields (85–90%). This method avoids isotopic dilution by minimizing solvent use.

Purification and Characterization

Distillation and Crystallization

Crude product purification involves fractional distillation under reduced pressure (bp 56–58°C at 20 mmHg) followed by recrystallization from hexane. Purity exceeds 99% as verified by gas chromatography (GC).

Spectroscopic Confirmation

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Acetic-1-13C-2-bromoacid Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The compound can be reduced to form acetic-1-13C-2-hydroxyacid Methyl Ester.

Oxidation Reactions: The ester group can be oxidized to form acetic-1-13C-2-bromoacid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester, Acetic-1-13C-2-aminoacid Methyl Ester.

Reduction Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester.

Oxidation Reactions: Acetic-1-13C-2-bromoacid.

Scientific Research Applications

Acetic-1-13C-2-bromoacid Methyl Ester is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:

Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.

Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Acetic-1-13C-2-bromoacid Methyl Ester involves its incorporation into chemical or biological systems where the carbon-13 isotope serves as a detectable marker. In NMR spectroscopy, the carbon-13 nucleus exhibits distinct resonance signals, allowing researchers to track its position and interactions within a molecule. This provides valuable insights into reaction mechanisms, molecular dynamics, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Variations

Key structural analogs include:

Bromoacetic acid ethyl ester-2-¹³C (Ethyl bromoacetate-2-¹³C): Differs in ester group (ethyl vs. methyl) and ¹³C position. Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters due to increased steric hindrance .

Acetic-1-¹³C acid, 2-bromo-, ethyl ester : Shares the ¹³C label at the carboxylic carbon but uses an ethyl ester group. Ethyl esters are less polar, impacting solubility in aqueous systems .

Bromoacetic acid-1-¹³C : The free acid form lacks the ester group, increasing acidity (pKa ~2.86) and reducing stability in protic solvents .

Physicochemical Properties

| Property | Acetic-1-13C-2-bromoacid Methyl Ester | Bromoacetic Acid Ethyl Ester-2-¹³C | Bromoacetic Acid-1-¹³C |

|---|---|---|---|

| Molecular Weight | 169.98 g/mol | 183.99 g/mol | 153.96 g/mol |

| Boiling Point | ~145°C (est.) | ~158°C | Decomposes at ~200°C |

| Solubility in Water | Low (0.5–1.0 g/100 mL) | Very low (<0.1 g/100 mL) | High (~50 g/100 mL) |

| Reactivity | High (ester + Br) | Moderate (ethyl ester) | Very high (free acid) |

Data compiled from isotopic analogs and methyl/ethyl ester trends .

Stability and Handling

Biological Activity

Acetic-1-13C-2-bromoacid Methyl Ester, also known as Methyl bromoacetate, is a compound of significant interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₃H₅BrO₂

- Molecular Weight : 152.975 g/mol

- IUPAC Name : Methyl 2-bromoacetate

- CAS Number : 96-32-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity as an electrophile. It has been studied for its potential applications in the synthesis of bioactive compounds and as a tool in biochemical research.

- Ester Hydrolysis : The compound can undergo hydrolysis to release bromoacetic acid, which is known to exhibit various biological effects, including cytotoxicity against certain cancer cell lines.

- Protein Modification : It can modify proteins through alkylation, affecting their function and interactions within biological systems.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Cytotoxic Effects

A study demonstrated that Methyl bromoacetate exhibits cytotoxic effects on human cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis via caspase activation |

| A549 (lung) | 30 | Disruption of mitochondrial function |

| MCF-7 (breast) | 20 | Reactive oxygen species (ROS) generation |

Enzyme Inhibition

Research has also indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 15 |

| Carbonic anhydrase | Non-competitive | 10 |

Case Studies

- Case Study on Cancer Cell Lines : A detailed investigation into the cytotoxic properties revealed that treatment with this compound led to significant cell death in HeLa cells, with a noted increase in apoptotic markers after 24 hours of exposure.

- Enzyme Interaction Study : Another study focused on the interaction with acetylcholinesterase, showing that the compound effectively inhibited enzyme activity, which could have implications for neuropharmacology.

Q & A

Q. How can researchers optimize the synthesis of Acetic-1-¹³C-2-bromoacid Methyl Ester using homogeneous catalysts?

Methodological Answer: The synthesis of brominated methyl esters can be optimized by systematically varying parameters such as catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), and reaction temperature (25–60°C). The Taguchi experimental design, employing orthogonal arrays (e.g., L-9 (3⁴)), allows efficient exploration of parameter interactions with minimal experiments. For example, catalyst concentration was identified as the most influential factor, contributing >77% to yield variance in analogous transesterification reactions . Isotopic labeling (¹³C) may require adjustments in stoichiometry due to kinetic isotope effects, necessitating GC-MS validation of isotopic purity .

Q. What analytical methods are recommended for quantifying methyl ester content in isotopically labeled compounds?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying methyl ester content and verifying isotopic incorporation. For Acetic-1-¹³C-2-bromoacid Methyl Ester, a HP-Innowax capillary column (30 m × 0.25 mm) with flame ionization detection (FID) is optimal. Injector and detector temperatures should be maintained at 240°C and 280°C, respectively, to prevent degradation of brominated compounds. Calibration with certified ¹³C-labeled standards ensures accuracy, as shown in GC analyses of methyl esters in biodiesel studies .

Q. How does the ¹³C isotopic label influence the chemical reactivity of Acetic-1-¹³C-2-bromoacid Methyl Ester in nucleophilic substitution reactions?

Methodological Answer: The ¹³C label at the C-1 position may alter reaction kinetics due to isotope effects, particularly in SN2 mechanisms where bond-breaking/bond-forming steps are sensitive to mass differences. Researchers should conduct kinetic isotope effect (KIE) studies using comparative NMR or LC-MS to quantify rate differences between ¹²C and ¹³C analogs. For brominated esters, steric and electronic effects from the bromine substituent often dominate, but isotopic labeling requires careful monitoring to avoid confounding data interpretation .

Advanced Research Questions

Q. How can Taguchi or Box-Behnken experimental designs resolve contradictions in optimal reaction parameters for brominated methyl ester synthesis?

Methodological Answer: Contradictions in reported optimal conditions (e.g., catalyst type, temperature) often arise from unaccounted parameter interactions. The Taguchi method uses signal-to-noise (S/N) ratios and ANOVA to rank parameter contributions. For instance, a study on rapeseed methyl ester production found catalyst concentration (77.6% contribution) outweighed temperature (12.3%) and molar ratio (8.1%). Box-Behnken designs further refine non-linear relationships, enabling predictive modeling of yield vs. variables like alcohol/oil molar ratio (1:6–1:12) .

Q. What strategies mitigate instability of Acetic-1-¹³C-2-bromoacid Methyl Ester during storage and handling?

Methodological Answer: Brominated esters are prone to hydrolysis and photodegradation. Stabilization strategies include:

- Storage under inert gas (N₂/Ar) at –20°C in amber glass vials.

- Addition of radical scavengers (e.g., BHT) to suppress bromine-mediated decomposition.

- Regular purity checks via HPLC-UV (λ = 254 nm) to detect degradation products. Shelf-life studies under accelerated conditions (40°C/75% RH) can predict long-term stability .

Q. How do solvent polarity and proticity affect the regioselectivity of bromine displacement in Acetic-1-¹³C-2-bromoacid Methyl Ester?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and favor SN2 mechanisms, promoting inversion at the brominated carbon. In contrast, protic solvents (e.g., MeOH, H₂O) stabilize carbocation intermediates, favoring SN1 pathways and potential racemization. Computational modeling (DFT) of transition states paired with experimental ¹³C kinetic isotope effect measurements can elucidate solvent-dependent mechanisms .

Data Contradiction Analysis

Q. Conflicting reports suggest varying optimal catalyst concentrations (0.5–2.0 wt%) for brominated methyl ester synthesis. How should researchers address this discrepancy?

Methodological Answer: Discrepancies often stem from differences in substrate purity, solvent systems, or mixing efficiency. A meta-analysis of published data using multivariate regression can identify hidden variables. For example, higher catalyst concentrations (>1.5 wt%) may induce saponification in impure substrates, reducing yields. Replicating experiments under controlled conditions (e.g., anhydrous solvents, standardized stirring rates) with DOE-guided parameter sweeps resolves such contradictions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.